molecular formula C7H4N4OS B064922 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one CAS No. 187336-66-9

1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one

Cat. No. B064922
M. Wt: 192.2 g/mol
InChI Key: LLBCKZPUGJBBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, also known as DIBO, is a heterocyclic compound that has been widely used in scientific research. It is a potent activator of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. DIBO has been studied extensively for its potential applications in various fields, including cancer therapy, infectious diseases, and autoimmune disorders.

Mechanism Of Action

1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one activates the NF-κB pathway by binding to the inhibitor of kappa B kinase (IKK) complex, which phosphorylates and degrades the inhibitor of kappa B (IκB) proteins. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of target genes. The activation of NF-κB by 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to induce apoptosis in cancer cells and to modulate immune responses.

Biochemical And Physiological Effects

1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of viral replication, and the modulation of immune responses. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages And Limitations For Lab Experiments

1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has several advantages as a research tool, including its potent activation of NF-κB, its ability to induce apoptosis in cancer cells, and its inhibitory effects on viral replication. However, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one also has limitations, including its potential toxicity and its lack of specificity for the NF-κB pathway. Therefore, caution should be exercised when using 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one in lab experiments, and alternative compounds should be considered when appropriate.

Future Directions

There are several future directions for research on 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, including the development of more potent and selective 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives, the investigation of the mechanisms underlying its anti-inflammatory effects, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are also needed to elucidate the potential side effects and toxicity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one involves the reaction between 2-aminobenzothiadiazole and maleic anhydride in the presence of a catalyst. The resulting product is then reduced to obtain 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one. The synthesis method has been optimized to improve the yield and purity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, and several modifications have been developed to produce 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives with different properties.

Scientific Research Applications

1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the NF-κB pathway. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In addition to cancer therapy, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been investigated for its potential applications in infectious diseases. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been studied for its immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.

properties

CAS RN

187336-66-9

Product Name

1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one

Molecular Formula

C7H4N4OS

Molecular Weight

192.2 g/mol

IUPAC Name

6,8-dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one

InChI

InChI=1S/C7H4N4OS/c12-7-8-3-1-2-4-6(5(3)9-7)11-13-10-4/h1-2H,(H2,8,9,12)

InChI Key

LLBCKZPUGJBBFV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=NC(=O)N=C2C3=C1NSN3

SMILES

C1=CC2=NSN=C2C3=C1NC(=O)N3

Canonical SMILES

C1=CC2=NC(=O)N=C2C3=C1NSN3

synonyms

7H-Imidazo[4,5-e]-2,1,3-benzothiadiazol-7-one,6,8-dihydro-(9CI)

Origin of Product

United States

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